5-Methyl-2-{[1-(pyrazin-2-yl)piperidin-3-yl]methoxy}pyrimidine
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Overview
Description
5-Methyl-2-{[1-(pyrazin-2-yl)piperidin-3-yl]methoxy}pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a pyrazinyl-piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-{[1-(pyrazin-2-yl)piperidin-3-yl]methoxy}pyrimidine typically involves the following steps:
Formation of the pyrazinyl-piperidine intermediate: This step involves the reaction of pyrazine with piperidine under suitable conditions to form the pyrazinyl-piperidine intermediate.
Coupling with pyrimidine: The intermediate is then coupled with a pyrimidine derivative under conditions that facilitate the formation of the desired compound. This often involves the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-{[1-(pyrazin-2-yl)piperidin-3-yl]methoxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
5-Methyl-2-{[1-(pyrazin-2-yl)piperidin-3-yl]methoxy}pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-{[1-(pyrazin-2-yl)piperidin-3-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar pyrimidine core but differs in the substituents attached to the ring.
2-(Pyridin-2-yl)pyrimidine: Another compound with a pyrimidine core, but with a pyridine substituent instead of a pyrazinyl-piperidine moiety.
Uniqueness
5-Methyl-2-{[1-(pyrazin-2-yl)piperidin-3-yl]methoxy}pyrimidine is unique due to the presence of both pyrazinyl and piperidine groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other pyrimidine derivatives, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-methyl-2-[(1-pyrazin-2-ylpiperidin-3-yl)methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-12-7-18-15(19-8-12)21-11-13-3-2-6-20(10-13)14-9-16-4-5-17-14/h4-5,7-9,13H,2-3,6,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTISQHHMVMDXGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC2CCCN(C2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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